6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-hexanoate

Catalog No.
S13197668
CAS No.
61618-92-6
M.F
C28H38F2O5
M. Wt
492.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-meth...

CAS Number

61618-92-6

Product Name

6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-hexanoate

IUPAC Name

[2-[(6S,8S,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate

Molecular Formula

C28H38F2O5

Molecular Weight

492.6 g/mol

InChI

InChI=1S/C28H38F2O5/c1-5-6-7-8-24(34)35-15-22(32)25-16(2)11-18-19-13-21(29)20-12-17(31)9-10-27(20,4)28(19,30)23(33)14-26(18,25)3/h9-10,12,16,18-19,21,23,25,33H,5-8,11,13-15H2,1-4H3/t16-,18+,19+,21+,23+,25-,26+,27+,28?/m1/s1

InChI Key

OZZXICRREQZMOQ-SGZXIDTHSA-N

Canonical SMILES

CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C

Isomeric SMILES

CCCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C

6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-hexanoate is a synthetic steroid compound belonging to the glucocorticoid class. Its molecular formula is C28H38F2O4, with a molecular weight of approximately 478.6 g/mol. The compound features a complex steroid structure characterized by multiple functional groups, including fluorine atoms and hydroxyl groups, which contribute to its biological activity and pharmacological properties .

The chemical behavior of 6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-hexanoate is influenced by its functional groups. Key reactions may include:

  • Hydrolysis: The ester bond in the hexanoate moiety can undergo hydrolysis in the presence of water or hydroxide ions, leading to the release of the parent steroid.
  • Oxidation: The hydroxyl groups can be oxidized to ketones under specific conditions, altering its biological activity.
  • Reduction: The ketone functional groups can be reduced to alcohols, potentially modifying the compound's pharmacokinetics and efficacy.

These reactions are critical for understanding the compound's stability and reactivity in biological systems.

This compound exhibits significant biological activity primarily as an anti-inflammatory agent due to its glucocorticoid properties. It modulates various physiological processes by:

  • Inhibiting Pro-inflammatory Cytokines: It reduces the production of cytokines such as interleukin-1 and tumor necrosis factor-alpha.
  • Suppressing Immune Response: It dampens immune responses, making it useful in treating autoimmune disorders.
  • Regulating Metabolism: It influences glucose metabolism and fat distribution within the body.

These activities make it valuable in treating conditions like asthma, arthritis, and other inflammatory diseases.

The synthesis of 6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-hexanoate typically involves multi-step organic reactions:

  • Starting Material Preparation: Synthesis often begins with a precursor steroid compound.
  • Fluorination: Introduction of fluorine atoms at specific positions using fluorinating agents.
  • Hydroxylation: Hydroxyl groups are added through oxidation reactions.
  • Esterification: The hexanoate group is introduced via esterification reactions with hexanoic acid or its derivatives.

Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.

6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-hexanoate is primarily used in:

  • Pharmaceuticals: As an active pharmaceutical ingredient (API) in corticosteroid medications for treating inflammation and immune-related disorders.
  • Research: Used in laboratory studies to explore steroid mechanisms and develop new therapeutic agents.

Studies on drug interactions involving this compound indicate that it may interact with various metabolic pathways:

  • Cytochrome P450 Enzymes: It may influence the activity of these enzymes, affecting the metabolism of co-administered drugs.
  • Protein Binding: Its binding affinity to plasma proteins can alter the pharmacokinetics of other drugs taken concurrently.

Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects.

Several compounds share structural similarities with 6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-hexanoate. Notable examples include:

Compound NameMolecular FormulaUnique Features
DexamethasoneC22H29FO4Widely used anti-inflammatory; lacks hexanoate group.
BetamethasoneC22H29FO5Contains an additional double bond; more potent anti-inflammatory effects.
FlumetasoneC22H28F2O4Similar fluorinated structure; used for topical applications.

These compounds differ mainly in their side chains and functional groups, which affect their potency and application in clinical settings.

XLogP3

4.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

492.26873063 g/mol

Monoisotopic Mass

492.26873063 g/mol

Heavy Atom Count

35

Dates

Modify: 2024-08-10

Explore Compound Types